2-chloro-N,N-bis(propan-2-yl)propanamide
Overview
Description
2-chloro-N,N-bis(propan-2-yl)propanamide is an organic compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by the presence of a chloro group attached to the amide nitrogen, along with two isopropyl groups. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(propan-2-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with diisopropylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(propan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of N,N-bis(propan-2-yl)propanamide derivatives.
Reduction: Formation of N,N-bis(propan-2-yl)propanamine.
Oxidation: Formation of oxidized derivatives such as N,N-bis(propan-2-yl)propanamide oxides.
Scientific Research Applications
2-chloro-N,N-bis(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(propan-2-yl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The isopropyl groups provide steric hindrance, affecting the reactivity and stability of the compound. The pathways involved include nucleophilic attack, reduction, and oxidation processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylpropanamide
- 2-chloro-N,N-diethylpropanamide
- 2-chloro-N,N-dipropylpropanamide
Uniqueness
2-chloro-N,N-bis(propan-2-yl)propanamide is unique due to the presence of two isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the amide nitrogen.
Properties
IUPAC Name |
2-chloro-N,N-di(propan-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-6(2)11(7(3)4)9(12)8(5)10/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBVCZLORGNTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90477-06-8 | |
Record name | 2-chloro-N,N-bis(propan-2-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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